molecular formula C17H24BFO4 B2735995 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246412-64-4

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2735995
CAS No.: 2246412-64-4
M. Wt: 322.18
InChI Key: IIXPRQJPLAQXTI-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorinated phenyl ring substituted with a tetrahydrofuran (oxolane) methoxy group. The core structure, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity.

Properties

IUPAC Name

2-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)14-10-12(19)7-8-15(14)21-11-13-6-5-9-20-13/h7-8,10,13H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXPRQJPLAQXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Mechanism of Action :

  • Oxidative Addition : The palladium catalyst interacts with the aryl halide.
  • Transmetalation : The boronic acid transfers its organic moiety to the palladium complex.
  • Reductive Elimination : The desired biaryl product is formed while regenerating the palladium catalyst.

Pharmaceutical Development

Due to its ability to form stable complexes with various biological targets, this compound has potential applications in drug development. Its structural characteristics allow for modifications that can enhance biological activity against diseases such as cancer.

Case Study :
Research has demonstrated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of the oxolan group may enhance selectivity and efficacy against specific cancer types.

Material Science

The compound's unique properties make it suitable for developing new materials, including polymers and coatings. Its reactivity can be harnessed to create functionalized surfaces or composite materials with enhanced properties.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura coupling, a key reaction for forming C–C bonds. For example:

  • Suzuki-Miyaura Coupling with Aryl Halides :
    The boronate reacts with aryl halides (e.g., bromobenzene derivatives) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl structures. This reaction is critical in synthesizing complex aromatic systems .

    Substrate Conditions Yield Source
    Bromobenzene derivativePd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 7h85%
  • Impact of Substituents :
    The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the boronate, accelerating coupling rates compared to non-fluorinated analogs . The oxolane (tetrahydrofuran-derived) methoxy group introduces steric bulk, which may reduce reactivity in sterically demanding systems .

Protodeboronation

Under acidic or protic conditions, the boronate group undergoes protodeboronation to yield the corresponding aryl fluoride. This side reaction is minimized in anhydrous, oxygen-free environments .

Conditions Outcome Notes
HCl (5 N), room temp.Cleavage of boronate to form aryl fluorideCompeting pathway in acidic media

Transesterification

The pinacol boronate group can undergo transesterification with diols (e.g., pinacol, ethylene glycol) under mild conditions to form alternative boronic esters. This is useful for modulating solubility or stability .

Reagent Conditions Product
Ethylene glycolMgSO₄, CH₂Cl₂, 16h, rtBoronic ester with ethylene glycol

Stability and Handling

  • Thermal Stability : Stable up to 150°C under inert atmospheres but decomposes above 200°C .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media, requiring storage under anhydrous conditions .

  • Light Sensitivity : Prolonged exposure to UV light induces decomposition; storage in amber vials is recommended .

Key Challenges:

  • Steric Hindrance : The oxolane methoxy group limits reactivity in sterically congested systems.

  • Competing Protodeboronation : Requires precise control of reaction conditions to minimize side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s phenyl ring contains 5-fluoro and 2-(oxolan-2-ylmethoxy) substituents. Key structural variations in analogous compounds include:

Compound Substituents Key Features Evidence Source
5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl (target) Electron-withdrawing F, cyclic ether (oxolane) methoxy Question
3-Chloropent-4-en-1-yl (S46) Chloroalkene chain for further functionalization
4-Iodophenyl Iodo substituent (excellent leaving group for cross-coupling)
2-Fluoro-5-(hydroxymethyl)phenyl (2e) Hydroxymethyl group (polar, modifiable)
Styryl groups (STBPin, DSTBPin) Conjugated systems for fluorescence applications
4-(Bromomethyl)phenyl Bromine for alkylation reactions
Cyclopropylmethoxy Bulky substituent inducing steric hindrance
Difluoromethoxy/trifluoromethoxy Strong electron-withdrawing effects

Key Insight : The oxolane methoxy group in the target compound balances moderate steric bulk with polarity, distinguishing it from linear ethers (e.g., methoxyethoxy in ) or electron-deficient substituents (e.g., sulfonyl groups in ).

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. Substituent effects on reactivity:

  • Electron-Withdrawing Groups (e.g., F, Cl, CF3) : Enhance electrophilicity of boron, accelerating cross-coupling (e.g., 5-fluoro-indole boronate in ).
  • Steric Hindrance : Bulky groups like oxolane methoxy or cyclopropylmethoxy may slow reaction kinetics.
  • Leaving Groups : Iodo and bromomethyl substituents enable diverse post-functionalization.

Key Insight : The target’s 5-fluoro group likely enhances reactivity relative to electron-donating substituents (e.g., methoxy in ), but the oxolane methoxy could impose steric limitations.

Physical and Functional Properties

Compound Physical State Notable Properties Evidence Source
Target compound Likely oil/solid Polar oxolane group improves solubility in ethers/THF Inferred
[2-Fluoro-5-(pinacol boronate)phenyl]methanol (2e) White solid m.p. 44–47°C; hydroxyl enables hydrogen bonding
STBPin, DSTBPin Solid Fluorescence due to styryl conjugation
2-(4-Iodophenyl) N/A High molecular weight; iodine enhances crystallinity

Key Insight: The oxolane methoxy group may grant the target compound better solubility in aprotic solvents compared to non-polar analogs.

Stability and Hydrolysis Resistance

Pinacol boronates are generally stable but hydrolyze under acidic/alkaline conditions. Substituent effects:

  • Electron-Withdrawing Groups : Stabilize boronates against hydrolysis (e.g., fluoro in target vs. methoxy in ).
  • Steric Shielding : Bulky groups like oxolane methoxy may slow hydrolysis by shielding the boron center.

Key Insight : The target compound’s stability likely surpasses linear ether analogs (e.g., methoxyethoxy ) due to combined electronic and steric protection.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

Methodological Answer: The compound contains a boronic ester group (1,3,2-dioxaborolane) and a fluorinated aryl ether moiety. The boronic ester enables participation in Suzuki-Miyaura couplings, while the fluorine atom enhances electronic modulation and metabolic stability in medicinal applications. The tetramethyl substituents on the dioxaborolane ring improve steric protection, reducing hydrolysis of the boronic ester during reactions . Key Data:

  • Molecular Formula: C₁₇H₂₃BFO₄
  • Reactive Sites: Boronic ester (B-O bonds), fluoroaryl group, oxolane-methoxy linker.

Q. What standard spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons and carbons in the oxolane-methoxy chain (δ ~3.5–4.5 ppm for ether linkages) and tetramethyl groups (δ ~1.0–1.3 ppm).
  • ¹⁹F NMR: Confirms fluorine presence (δ ~-110 to -120 ppm for aryl-F).
  • IR Spectroscopy: B-O stretches at ~1350–1310 cm⁻¹ and C-F stretches at ~1250–1100 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert gas (argon) at 0–6°C to prevent boronic ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading. reports 14% yield with Pd(OAc)₂ and SPhos ligand, but higher yields (>80%) are achievable with optimized ligands like XPhos.
  • Base: K₂CO₃ or Cs₂CO₃ in dioxane/water (3:1) at 80–110°C.
  • Microwave Assistance: Reduces reaction time from 12 hours to 30 minutes .
    Table 1. Catalyst Screening Data
CatalystLigandYield (%)Conditions
Pd(OAc)₂SPhos14110°C, 4h
PdCl₂(dppf)None62100°C, 12h
Pd(PPh₃)₄XPhos8580°C, 30min (MW)

Q. How do structural modifications (e.g., substituent changes) affect reactivity?

Methodological Answer:

  • Fluorine Position: Moving the fluorine from the 5- to 3-position (e.g., as in ’s analog) reduces steric hindrance, improving coupling efficiency.
  • Oxolane vs. Linear Ethers: Oxolane (tetrahydrofuran-derived) enhances solubility in polar aprotic solvents compared to methoxy groups .

Q. How can contradictory data in cross-coupling reactions (e.g., low reproducibility) be resolved?

Methodological Answer:

  • Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Impurities from boronic acid hydrolysis are common.
  • Oxygen Sensitivity: Degassed solvents and inert atmosphere are critical; even trace O₂ can oxidize Pd(0) to inactive species.
  • Substrate Compatibility: Electron-deficient aryl partners (e.g., nitro groups) may require higher catalyst loadings .

Q. What strategies mitigate hydrolysis of the boronic ester during prolonged reactions?

Methodological Answer:

  • Protic Solvent Avoidance: Use toluene or THF instead of methanol/water mixtures.
  • Additives: 2,6-Lutidine (10 mol%) scavenges protons, stabilizing the boronic ester.
  • Low-Temperature Reactions: Conduct couplings at 40°C instead of reflux to slow hydrolysis .

Contradictory Data Analysis

Example: Discrepancies in reported coupling efficiencies for fluorinated analogs ( vs. 7).

  • Root Cause: Differences in fluorine’s electronic effects (para vs. meta substitution alter resonance stabilization of the boronate intermediate).
  • Resolution: Computational DFT studies (B3LYP/6-31G*) can model transition states to rationalize steric/electronic impacts .

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